Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Description
Properties
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c17-5-7-21-9-11-23-15(19)13-1-2-14(4-3-13)16(20)24-12-10-22-8-6-18/h1-4,17-18H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIMRAUZQQANRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCOCCO)C(=O)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561367 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26850-76-0 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate can be synthesized through the esterification of terephthalic acid with 2-(2-hydroxyethoxy)ethanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Esterification: Reacts with carboxylic acids to form esters.
Hydrolysis: Can be hydrolyzed to produce terephthalic acid and 2-(2-hydroxyethoxy)ethanol.
Transesterification: Reacts with other alcohols to form different esters.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Toluene, xylene.
Conditions: Reflux, removal of water.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Terephthalic acid and 2-(2-hydroxyethoxy)ethanol.
Transesterification: Different esters.
Scientific Research Applications
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and other polymeric materials.
Material Science: Employed in the production of high-performance materials with desirable mechanical and thermal properties.
Biomedical Engineering: Utilized in the development of biodegradable polymers for medical applications.
Industrial Applications: Used in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate involves its ability to undergo esterification and transesterification reactions . These reactions are facilitated by the presence of hydroxyl groups, which act as nucleophiles and attack the carbonyl carbon of carboxylic acids or esters . The resulting products are esters, which can further undergo polymerization to form high-molecular-weight materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below summarizes key physical properties of Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Density (g/cm³) | Melting Point (°C) | Solubility | Key Features |
|---|---|---|---|---|---|---|
| Bis[2-(2-hydroxyethoxy)ethyl] terephthalate | C₁₆H₂₂O₈ | 342.34 | ~1.12 (estimated) | Not reported | Polar solvents | Ether linkages, hydroxyl groups |
| Bis(2-ethylhexyl) terephthalate (DOTP) | C₂₄H₃₈O₄ | 390.55 | 0.983 | 30–34 | Insoluble in water | Hydrophobic, plasticizer |
| Bis(2-hydroxyethyl) terephthalate | C₁₂H₁₄O₆ | 254.24 | ~1.30 | 110–115 | Polar solvents | Simple hydroxyl groups |
| Diallyl terephthalate | C₁₄H₁₄O₄ | 246.26 | 1.12 | Not reported | Organic solvents | Reactive allyl groups |
| Mono(2-hydroxyethyl) terephthalate | C₁₀H₁₀O₅ | 210.18 | Not reported | Not reported | Polar solvents | Monoester, hydroxyl group |
Key Observations :
- Hydrophilicity : The target compound's ether and hydroxyl groups enhance polarity compared to DOTP, which is hydrophobic and widely used as a plasticizer .
- Thermal Stability : DOTP has a lower melting point (30–34°C) due to its branched alkyl chains, whereas bis(2-hydroxyethyl) terephthalate melts at higher temperatures (110–115°C), reflecting stronger intermolecular hydrogen bonding .
- Reactivity : Diallyl terephthalate’s allyl groups enable polymerization, contrasting with the target compound’s ether-hydroxyl moieties, which favor applications in crosslinking or MOF synthesis .
Hydrogen Bonding and MOF Design
Bis[2-(2-hydroxyethoxy)ethyl] terephthalate’s hydroxyl and ether groups can act as hydrogen-bond donors/acceptors, influencing its role in MOFs. For example, benzene-1,4-dicarboxylate derivatives with functionalized linkers (e.g., amino or hydroxyl groups) enhance framework stability and gas sorption properties . In contrast, unmodified linkers like DOTP lack such interactions, limiting their utility in advanced materials .
Binding Affinity
Substituent size and polarity affect host-guest interactions. Benzene-1,4-dicarboxylate derivatives with smaller substituents (e.g., hydroxyl groups) exhibit higher binding constants (e.g., $ K_a = 6527 \, \text{M}^{-1} $ for (Z,Z)-36b in DMSO) compared to bulkier analogs like biphenyl-4,4′-dicarboxylate . The target compound’s flexible ether chains may moderate binding selectivity in supramolecular systems.
Stability and Environmental Impact
- Thermal Degradation : DOTP’s branched alkyl chains confer stability up to 400°C, whereas hydroxyl-containing esters (e.g., bis(2-hydroxyethyl) terephthalate) may degrade at lower temperatures due to hydroxyl reactivity .
Biological Activity
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate (CAS Number: 26850-76-0) is an organic compound with the molecular formula and a molecular weight of 342.34 g/mol. This compound is synthesized through the esterification of terephthalic acid with 2-(2-hydroxyethoxy)ethanol. Its structure features two hydroxyethoxyethyl groups attached to a benzene ring, which is further substituted with two carboxylate groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.34 g/mol |
| CAS Number | 26850-76-0 |
| Structure | Structure |
Synthesis and Industrial Applications
The synthesis of this compound typically involves continuous reactors for efficient mixing and heat transfer. It is utilized in various fields, including:
- Polymer Chemistry : As a monomer for synthesizing polyesters.
- Biomedical Engineering : For developing biodegradable polymers.
- Material Science : In producing high-performance materials.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains and larvicidal properties against mosquito larvae.
Case Study: Antibacterial Assay
In a study assessing the antibacterial properties of similar compounds, results showed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth at concentrations as low as 50 ppm.
- Mechanism of Action : The compound likely disrupts bacterial cell membranes or inhibits essential metabolic pathways.
Toxicological Assessments
Toxicological studies have been conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : Low acute toxicity was observed in rodent models when administered orally or dermally.
- Irritation Potential : Slight irritation was noted in skin and eye tests on animal models, but no significant sensitization was reported.
Table: Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Oral LD50 (rats) | >2000 mg/kg |
| Dermal LD50 (rabbits) | >2000 mg/kg |
| Skin Irritation (rabbits) | Slightly irritating |
| Eye Irritation (rabbits) | Slightly irritating |
The biological activity of this compound can be attributed to its structural components that facilitate interactions with biological membranes and enzymes. The hydroxyethoxy groups enhance solubility and bioavailability, while the dicarboxylate moieties may participate in hydrogen bonding with target sites within microbial cells.
Q & A
Q. What are the standard synthetic routes for Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via esterification between terephthalic acid derivatives (e.g., dimethyl terephthalate) and ethylene glycol derivatives (e.g., 2-(2-hydroxyethoxy)ethanol). Catalysts like sulfuric acid or lipases may be employed, with temperature (80–120°C) and solvent polarity (e.g., toluene for azeotropic water removal) critical for yield optimization. Reaction progress is monitored via FTIR for ester bond formation (C=O stretch at ~1720 cm⁻¹) and HPLC for purity assessment .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key methods include:
- NMR : ¹H NMR (δ 8.1 ppm for aromatic protons, δ 4.2–4.4 ppm for methylene groups adjacent to ester oxygen) and ¹³C NMR (δ 167 ppm for carbonyl carbons).
- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl groups).
- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients for purity analysis; ESI-MS for molecular ion confirmation (m/z 254.24) .
Q. What solvent systems are optimal for dissolving this compound in polymerization studies?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and hydroxyl groups. For polymerization, mixed solvents like DMF/chloroform (1:1 v/v) enhance solubility while maintaining reactivity. Pre-saturation studies under inert atmospheres (N₂) are recommended to avoid hydrolysis .
Advanced Research Questions
Q. How can computational chemistry methods optimize reaction pathways for this compound’s synthesis?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates in esterification. Reaction path sampling can identify energy barriers, while machine learning models (e.g., Bayesian optimization) refine solvent/catalyst combinations. This reduces experimental iterations by ~40%, as demonstrated in ICReDD’s reaction design framework .
Q. How should researchers resolve contradictions in spectral data between experimental and computational models?
Cross-validation strategies include:
Q. What reactor design principles are critical for scaling up synthesis while minimizing side reactions?
Continuous-flow reactors with precise temperature control (±2°C) and in-line FTIR monitoring reduce byproduct formation. Membrane separation modules (e.g., ceramic membranes) can isolate intermediates, improving yield by >15%. This aligns with CRDC subclass RDF2050112 on reactor design fundamentals .
Q. What methodologies assess the thermal stability and degradation kinetics of this compound?
- TGA/DSC : Determine decomposition onset temperature (T₀) under N₂/O₂ atmospheres.
- Kinetic modeling : Apply Friedman isoconversional method to calculate activation energy (Eₐ) from multi-heating-rate data.
- GC-MS : Identify volatile degradation products (e.g., terephthalic acid fragments) to infer degradation pathways .
Methodological Notes
- Data Verification : Cross-reference spectral data with peer-reviewed databases (SciFinder, Reaxys) to mitigate errors in commercial SDS reports .
- Safety Protocols : Use NIOSH-approved PPE (e.g., EN 166-certified goggles) during handling, as hydroxyl groups may pose mild irritation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
